
Monopentyl Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monopentyl Phthalate-d4 is a compound used in scientific research . It is also known as 1,2- (Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2- (Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester .
Synthesis Analysis
A gas chromatography-mass spectrometry (GC–MS) method has been developed to determine polar and thermally unstable phthalate metabolites . This method allows for the elimination of derivatization agents, reduction of toxic waste production, and simplification of the analytical procedure .Chemical Reactions Analysis
The GC–MS method mentioned above can be used to analyze the chemical reactions of Monopentyl Phthalate-d4 . This method investigates injection parameters, chromatographic separation, and MS detection/identification .Physical And Chemical Properties Analysis
Monopentyl Phthalate-d4 has a molecular formula of C13H16O4, an average mass of 236.264 Da, and a monoisotopic mass of 236.104858 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 376.0±25.0 °C at 760 mmHg, and a flash point of 140.1±16.7 °C .Wirkmechanismus
Phthalates, including Monopentyl Phthalate-d4, are known to disrupt the endocrine system and can induce neurological disorders . They interact with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Zukünftige Richtungen
The future directions of Monopentyl Phthalate-d4 research could involve further investigation into its toxicity mechanism to comprehend its harmful effect on human health . Additionally, the development of more advanced methods for determining phthalate metabolites could be a potential area of focus .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Monopentyl Phthalate-d4 can be achieved through the esterification of phthalic anhydride with pentanol-d4 in the presence of a catalyst.", "Starting Materials": ["Phthalic anhydride", "Pentanol-d4", "Catalyst"], "Reaction": [ "Add phthalic anhydride and pentanol-d4 to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture to reflux and stir for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the product" ] } | |
CAS-Nummer |
1794756-28-7 |
Produktname |
Monopentyl Phthalate-d4 |
Molekularformel |
C13H16O4 |
Molekulargewicht |
240.291 |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
InChI-Schlüssel |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester; Mono-n-pentyl Phthalate-d4; Monoamyl Phthalate-d4; MPP-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



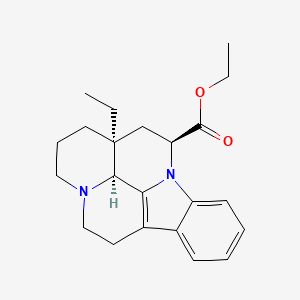
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)
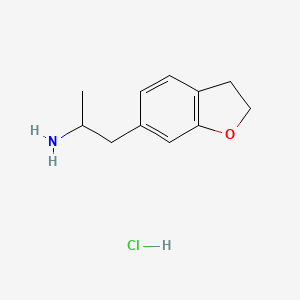
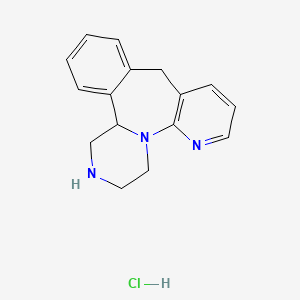
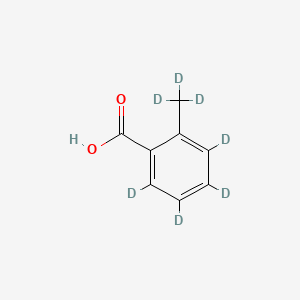
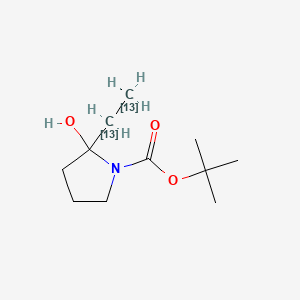
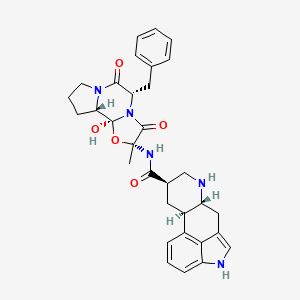
![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)
![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)